molecular formula C19H17FN6 B2836346 N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 897758-05-3

N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Numéro de catalogue: B2836346
Numéro CAS: 897758-05-3
Poids moléculaire: 348.385
Clé InChI: OXUBYWDWRLBEPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N6-Benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • 1-Methyl group: Stabilizes the heterocyclic core and modulates steric effects.

This compound is structurally optimized for biological activity, particularly in targeting kinase receptors (e.g., EGFR/ErbB2) and anticancer applications .

Propriétés

IUPAC Name

6-N-benzyl-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6/c1-26-18-16(12-22-26)17(23-15-9-7-14(20)8-10-15)24-19(25-18)21-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUBYWDWRLBEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nucleophilic addition of hydroxylamine to a cyano group, followed by cyclization reactions. The reaction conditions often involve the use of solvents like ethanol and water, with potassium carbonate as a base . Industrial production methods may optimize these steps for higher yields and purity, often involving catalytic processes and controlled reaction environments.

Analyse Des Réactions Chimiques

N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Serotonin Receptor Modulation

One of the primary applications of N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is its role as a ligand for serotonin receptors, particularly the 5-HT2C receptor. Research indicates that compounds in this category can exhibit agonistic or antagonistic properties depending on their structural modifications. The modulation of serotonin receptors is crucial for developing treatments for mood disorders and anxiety-related conditions .

Antitumor Activity

Studies have demonstrated that pyrazolopyrimidine derivatives can possess significant antitumor activity. N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression . Its effectiveness against specific cancer types warrants further investigation.

Neuroprotective Effects

The compound's neuroprotective properties have been explored in models of neurodegenerative diseases. Research suggests that it may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease . The modulation of pathways involved in neuroinflammation is a promising area for future studies.

Case Study 1: Serotonin Receptor Ligands

In a study published by the International Journal of Molecular Sciences, researchers evaluated various pyrazolopyrimidine derivatives for their ability to modulate serotonin receptors. The findings indicated that N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibited selective binding affinity to the 5-HT2C receptor, suggesting its potential as a treatment option for psychiatric disorders .

Case Study 2: Anticancer Activity

A patent filed on this compound highlighted its effectiveness against certain cancer cell lines. In vitro studies demonstrated that it inhibited cell growth and induced apoptosis in breast cancer cells. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Case Study 3: Neuroprotection

Recent research focused on the neuroprotective effects of N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine in models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .

Mécanisme D'action

The mechanism of action of N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein tyrosine kinases. These enzymes play a crucial role in cellular activities, including growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote the proliferation of cancer cells . Molecular docking studies have shown that it binds effectively within the active site of these enzymes, leading to their inhibition.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at N4 and N6 Positions

Compound Name N4 Substituent N6 Substituent Key Properties
N6-Benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 4-Fluorophenyl Benzyl High selectivity for tyrosine kinases; fluorine enhances dipole interactions .
N4-Ethyl-N6,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (7a) Ethyl Phenyl Reduced lipophilicity (logP ~2.8) compared to benzyl derivatives; moderate anticancer activity in vitro (IC50: 12 µM) .
N6-(4-Methylbenzyl)-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 2-Methylphenyl 4-Methylbenzyl Methyl groups increase steric bulk, reducing binding affinity for EGFR (IC50: 0.45 µM vs. 0.28 µM for fluorophenyl analog) .
N4,N6-Bis(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chlorophenyl 3-Chlorophenyl Dual chloro groups enhance hydrophobicity (logP ~4.1) but show hepatotoxicity in murine models .

Impact of Fluorine vs. Other Halogens

  • Fluorine (target compound):
    • Improves metabolic stability by resisting oxidative degradation.
    • Enhances binding to ATP pockets of kinases via C-F···H-N hydrogen bonds .
  • Chlorine (e.g., 878064-24-5):
    • Increases molecular weight and lipophilicity, reducing aqueous solubility.
    • Associated with off-target toxicity in preclinical studies .

Core Modifications: 1-Methyl vs. 1-Phenyl

  • 1-Methyl group (target compound):
    • Reduces steric hindrance, improving fit into hydrophobic kinase pockets.
    • Synthetically accessible via guanidine-mediated cyclization .
  • 1-Phenyl group (e.g., 7a):
    • Enhances π-π stacking but increases molecular weight, compromising bioavailability .

Activité Biologique

N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and related pharmacological properties.

Structure and Synthesis

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been recognized for various biological activities. The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Recent studies have highlighted the utility of different synthetic pathways to optimize yields and biological activity .

The primary mechanism through which N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects is through inhibition of the epidermal growth factor receptor (EGFR). This receptor is crucial in regulating cell proliferation and survival. Inhibition of EGFR has been linked to reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Properties

Numerous studies have evaluated the anticancer properties of this compound. Notably:

  • In Vitro Studies : The compound has shown potent anti-proliferative effects against various cancer cell lines including A549 (lung cancer) and HCT-116 (colon cancer). For instance, it exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
  • Cell Cycle Arrest and Apoptosis : Flow cytometric analyses indicated that the compound induces apoptosis and arrests the cell cycle at the S and G2/M phases. It significantly increased the BAX/Bcl-2 ratio, suggesting a shift towards pro-apoptotic signaling pathways .

Comparative Efficacy

The table below summarizes the IC50 values for N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine compared to other known EGFR inhibitors:

Compound NameCell LineIC50 (µM)Mechanism
N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamineA5490.016EGFR Inhibition
Compound 12bA5498.21EGFR Inhibition
ErlotinibA5490.01EGFR Inhibition

Study 1: In Vivo Efficacy

In a recent study involving xenograft models of lung cancer, treatment with N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine resulted in significant tumor regression compared to control groups. The treatment was well-tolerated with minimal side effects observed .

Study 2: Molecular Docking

Molecular docking studies have provided insights into the binding affinity of this compound with EGFR. The results indicated strong interactions with key residues in the ATP-binding site, supporting its role as a competitive inhibitor .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.